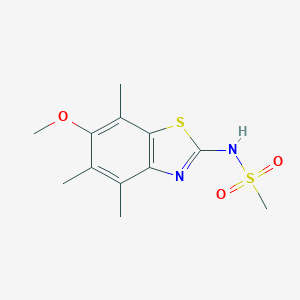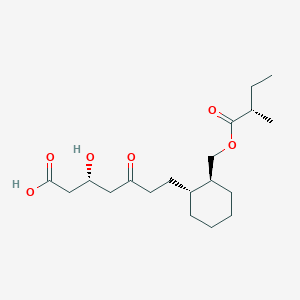
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate, also known as DMAC, is a versatile and important chemical compound in organic chemistry. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. DMAC possesses a unique structure that makes it an excellent candidate for various chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is not well understood. However, it is believed that this compound reacts with various functional groups in the target molecule and forms covalent bonds. This covalent bond formation leads to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have antibacterial activity by inhibiting the growth of various bacteria.
Advantages and Limitations for Lab Experiments
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, this compound is stable under various reaction conditions and can be used in a wide range of chemical reactions. However, this compound is highly toxic and carcinogenic, which limits its use in certain lab experiments.
Future Directions
There are several future directions for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate research. One direction is the development of new synthetic methods for this compound. Another direction is the investigation of the mechanism of action of this compound. Additionally, the development of new pharmaceuticals and agrochemicals based on this compound is another future direction. Finally, the exploration of the potential environmental and health effects of this compound is an important future direction.
Conclusion:
In conclusion, this compound is an important chemical compound in organic chemistry. It has numerous scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This compound has several advantages for lab experiments but also has limitations due to its toxicity. Future research directions for this compound include the development of new synthetic methods, investigation of the mechanism of action, and exploration of potential environmental and health effects.
Synthesis Methods
The synthesis of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate can be achieved through a variety of methods. The most common method involves the reaction of methyl acrylate and tert-butyl nitrite in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction proceeds through a radical mechanism and yields this compound with high purity. Other methods include the reaction of methyl acrylate with sodium azide and the reaction of methyl acrylate with hydrazine.
Scientific Research Applications
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has found numerous applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals such as anti-cancer drugs, anti-inflammatory drugs, and antibiotics. This compound is also used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, this compound is used in the synthesis of fine chemicals such as fragrances and flavors.
properties
CAS RN |
116471-08-0 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)7(4)6(8)9-3/h4-5H,1-3H3/t4-,5+,7? |
InChI Key |
XIGIKLJRAHYDGZ-VAPWPJCZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N1C(=O)OC)C |
SMILES |
CC1C(N1C(=O)OC)C |
Canonical SMILES |
CC1C(N1C(=O)OC)C |
synonyms |
1-Aziridinecarboxylic acid, 2,3-dimethyl-, methyl ester, (2R,3S)-rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







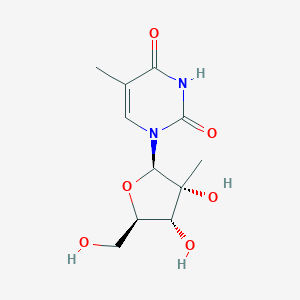
![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
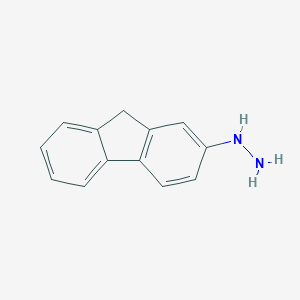
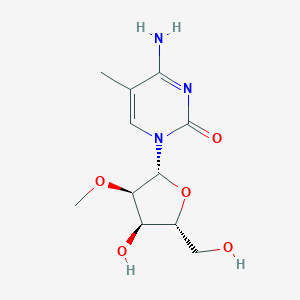
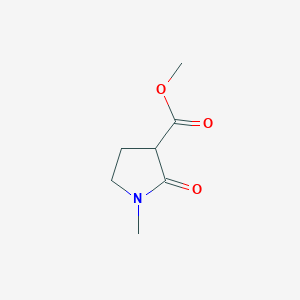
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
